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molecular formula C12H11F3O2 B8534496 1,4-Pentanedione, 1-[4-(trifluoromethyl)phenyl]-

1,4-Pentanedione, 1-[4-(trifluoromethyl)phenyl]-

Cat. No. B8534496
M. Wt: 244.21 g/mol
InChI Key: FSQOMVVVHIEDQW-UHFFFAOYSA-N
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Patent
US08674115B2

Procedure details

In a small vial charged with 4-(trifluoromethyl)benzaldehyde (3.00 mL, 21.98 mmol) in Ethanol (Volume: 9.5 mL) was added triethylamine (6.13 mL, 44.0 mmol), but-3-en-2-one (2 mL, 21.98 mmol), and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide (1.109 g, 4.40 mmol). The reaction mixture was heated at 80° C. for 16 h and then concentrated. The residue was treated with 1N HCl and extracted with DCM (3×). The organic layer was dried with MgSO4. The crude product was added to an 80 g ISCO silica gel column and was purified with a gradient of 0% to 40% EtOAc/hexanes. The product was obtained as a colorless crystalline solid (3.18 g, 13.02 mmol, 59.2% yield). 1H NMR (CDCl3/400 MHz) δ (ppm) 8.07 (d, 2H), 7.71 (d, 2H), 3.26 (t, 2H), 2.91 (t, 2H), 2.25 (s, 3H); MS m/z: 245.18 (M+1).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
6.13 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.109 g
Type
catalyst
Reaction Step Two
Name
Yield
59.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH3:20][C:21](=[O:24])[CH:22]=[CH2:23]>C(O)C.[Br-].C([N+]1C(C)=C(CCO)SC=1)C>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:10]=[CH:9][C:6]([C:7](=[O:8])[CH2:23][CH2:22][C:21](=[O:24])[CH3:20])=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
9.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
CC(C=C)=O
Name
Quantity
1.109 g
Type
catalyst
Smiles
[Br-].C(C)[N+]1=CSC(=C1C)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
ADDITION
Type
ADDITION
Details
The crude product was added to an 80 g ISCO silica gel column
CUSTOM
Type
CUSTOM
Details
was purified with a gradient of 0% to 40% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C(CCC(C)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.02 mmol
AMOUNT: MASS 3.18 g
YIELD: PERCENTYIELD 59.2%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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